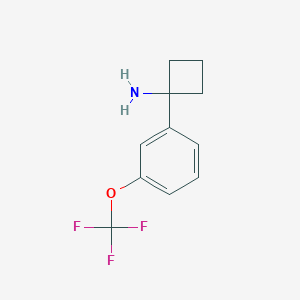

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Description

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine (CAS: 1314763-21-7) is a cyclobutane-based amine derivative featuring a 3-(trifluoromethoxy)phenyl substituent. The compound’s structure combines a strained cyclobutane ring with an electron-withdrawing trifluoromethoxy (-OCF₃) group, which is strategically positioned on the phenyl ring. This design is common in medicinal chemistry, as the trifluoromethoxy group enhances metabolic stability and influences binding interactions with biological targets due to its electronegativity and lipophilicity . The compound is commercially available as a building block for pharmaceutical research, highlighting its relevance in drug discovery .

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |

InChI Key |

GCZSEOOJWAUTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylation reagents under specific reaction conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring with trifluoromethoxy and amine functional groups. It has a molecular formula of and a molecular weight of approximately 231.21 g/mol . The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for pharmaceutical applications.

Potential Applications

This compound is primarily investigated for its potential applications in medicinal chemistry. Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those involving inflammatory pathways or cancer cell proliferation. Additionally, its properties may lend themselves to applications in agrochemicals and materials science due to its stability and reactivity profile.

Medicinal Chemistry

The compound is investigated for its potential in medicinal chemistry because the trifluoromethyl groups can enhance binding affinity to biological receptors due to their electronic properties, which may improve selectivity and potency against specific targets. Interaction studies often involve assessing binding affinities through techniques like surface plasmon resonance or radiolabeled assays.

Organic Chemistry

N-fluoroalkyl-1,2,3-triazoles have been demonstrated to be useful precursors of N-fluoroalkylated ketenimines, which served as valuable building blocks in the expansion of the chemical space of accessible N-fluoroalkyl compounds .

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with amine | Potential anti-inflammatory effects |

| 1-(3-Trifluoromethylphenyl)cyclobutan-1-amine | Cyclobutane ring without methoxy | Similar pharmacological properties |

| 3-Trifluoromethoxy-N,N-dimethylbenzamide | Amide functional group | Potential CNS activity |

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutan-1-amine (CAS: 1314673-86-3)

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS: 1156290-70-8)

- Structural Differences : Substitutes the -OCF₃ group with a 4-fluoro substituent and introduces an N-methyl group.

- Implications: N-methylation increases lipophilicity and may reduce metabolic oxidation of the amine.

Analogues with Alternative Core Structures

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (CAS: 1373925-07-5)

- Structural Differences : Replaces the cyclobutane ring with a linear ethylamine chain.

- Implications : The absence of a cyclobutane ring reduces conformational rigidity, which may decrease target selectivity. However, the simpler structure could improve synthetic accessibility .

- Molecular Weight : 241.64 g/mol .

1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

- Structural Differences : Features a branched aliphatic chain instead of a cyclobutane ring.

- Implications : The longer chain increases lipophilicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility .

Compounds with Related Pharmacophores

1-[(1H-Indol-3-yl)methyl]cyclobutan-1-amine

- Structural Differences : Substitutes the phenyl group with an indole moiety.

Comparative Data Table

Q & A

Basic: What synthetic methodologies are recommended for 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine?

Answer:

- Key Route: Cyclobutane ring formation via [2+2] photocycloaddition or reductive amination of ketone precursors. For example, reacting 3-(trifluoromethoxy)benzaldehyde with a cyclobutanone intermediate, followed by reductive amination using LiAlH₄ to yield the amine .

- Optimization: Control reaction temperature (0–5°C) to minimize ring-opening side reactions. Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the trifluoromethoxy group .

Basic: How is structural characterization performed for this compound?

Answer:

- NMR Analysis: ¹H NMR confirms cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet), while ¹⁹F NMR identifies the trifluoromethoxy group (δ -58 to -60 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (C₁₁H₁₁F₃NO, [M+H]⁺ = 230.0852) .

- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the phenyl and amine groups .

Basic: What preliminary biological assays are suitable for activity screening?

Answer:

- Receptor Binding Assays: Target serotonin (5-HT₂A) or dopamine receptors due to structural similarity to psychoactive phenethylamines. Use radioligands (e.g., [³H]ketanserin) to measure affinity (Kᵢ) .

- Functional Assays: cAMP accumulation or calcium flux assays in transfected HEK293 cells to determine agonist/antagonist profiles .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

- Substituent Variations: Replace trifluoromethoxy with -OCF₃, -CF₃, or halogens to assess electronic effects. Modify the cyclobutane ring (e.g., methyl substitution) to evaluate steric impacts .

- Data Correlation: Compare binding affinity (Kᵢ) with computational docking scores (AutoDock Vina) to identify critical receptor interactions .

- Case Study: Analogous cyclobutane amines showed 10x higher 5-HT₂A affinity with para-substituted electron-withdrawing groups .

Advanced: How to resolve contradictions in reported activity data?

Answer:

- Standardization: Replicate assays under identical conditions (e.g., CHO-K1 cells, pH 7.4 buffer) to eliminate variability .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Check for enantiomeric impurities via chiral chromatography .

- Orthogonal Assays: Cross-validate results using electrophysiology (patch-clamp) for ion channel targets .

Advanced: What strategies improve enantiomeric resolution for chiral derivatives?

Answer:

- Chiral HPLC: Use Chiralpak IG-U columns with n-hexane:isopropanol (90:10) for baseline separation (R > 1.5).

- Diastereomeric Salts: Derivatize with (R)- or (S)-mandelic acid and crystallize in ethanol/water .

- Case Study: Enantiomers of 3-methyl-1-phenylbutan-1-amine showed divergent dopamine receptor binding (ΔKᵢ = 15 nM) .

Advanced: How to predict metabolic stability using computational tools?

Answer:

- In Silico Tools: MetaSite predicts primary oxidation sites (e.g., cyclobutane ring, benzylic positions). Combine with molecular dynamics (MD) to assess enzyme-substrate binding .

- Validation: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Half-life (t₁/₂) < 30 min indicates high metabolic liability .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS: Detect and quantify byproducts (e.g., ring-opened aldehydes) at ppm levels. Use MRM transitions specific to impurity masses .

- ICP-MS: Monitor heavy metal residues (e.g., Pd, Ni) from catalytic steps (limit: <10 ppm) .

Advanced: How to evaluate ring-strain effects on reactivity?

Answer:

- Kinetic Studies: Compare reaction rates (e.g., acid-catalyzed hydrolysis) with non-strained analogs (e.g., cyclohexane derivatives). Higher strain correlates with faster degradation .

- DFT Calculations: Calculate strain energy (kcal/mol) using Gaussian09 at B3LYP/6-31G* level. Cyclobutane rings typically exhibit 20–30 kcal/mol strain .

Advanced: What in vivo models assess CNS penetration and pharmacokinetics?

Answer:

- BBB Permeability: Use MDCK-MDR1 cell monolayers to measure Papp (apparent permeability). LogP values >2.0 enhance brain uptake .

- Rodent Models: Intravenous/oral dosing in Sprague-Dawley rats with plasma and brain sampling. Calculate AUC and brain/plasma ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.